Ezetimibe Ketone
Vue d'ensemble
Description
La cétone d'ézétimibe, également connue sous le nom d'EZM-K, est un métabolite de phase I de l'ézétimibe. L'ézétimibe est un inhibiteur bien connu de Niemann-Pick C1-like1 (NPC1L1) et un activateur puissant du facteur 2 apparenté au facteur érythroïde nucléaire 2 (Nrf2). L'ézétimibe est principalement utilisé comme inhibiteur de l'absorption du cholestérol .
Applications De Recherche Scientifique
Ezetimibe ketone has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in cholesterol metabolism and its effects on cellular pathways.
Medicine: Studied for its potential therapeutic effects in lowering cholesterol levels and its role in preventing cardiovascular diseases.
Industry: Used in the development of new cholesterol-lowering drugs and as a reference compound in analytical chemistry .
Mécanisme D'action
Ezetimibe Ketone, also known as EZM-K or (3R,4S)-1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one, is a cholesterol absorption inhibitor that plays a significant role in lipid-lowering therapy .
Target of Action
The primary target of EZM-K is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 is a key transporter facilitating cholesterol ingress into enterocytes, the cells lining the small intestine .
Mode of Action
EZM-K interacts with its target, NPC1L1, by directly binding to a transmembrane loop of the protein . This interaction inhibits the intestinal uptake of cholesterol and phytosterols .
Biochemical Pathways
The major metabolic pathway for EZM-K involves the glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver . By interfering with the intestinal uptake of cholesterol and phytosterols, EZM-K reduces the delivery of intestinal cholesterol to the liver .
Pharmacokinetics
Following oral administration, EZM-K is rapidly absorbed and extensively metabolized (>80%) to the pharmacologically active ezetimibe-glucuronide . Total EZM-K concentrations reach a maximum 1-2 hours post-administration, followed by enterohepatic recycling and slow elimination . The estimated terminal half-life of EZM-K and ezetimibe-glucuronide is approximately 22 hours . Approximately 78% of the dose is excreted in the feces predominantly as EZM-K, with the balance found in the urine mainly as ezetimibe-glucuronide .
Result of Action
The action of EZM-K results in a reduction in the amount of bad cholesterol (such as LDL) in the blood . This is achieved by reducing the amount of cholesterol absorbed from the food you eat . This action helps prevent heart disease, angina (chest pain), strokes, and heart attacks .
Action Environment
The action of EZM-K is influenced by various environmental factors. For instance, food consumption has minimal effect on EZM-K absorption, but the maximum concentration is increased by 38% when administered alongside a high-fat meal . Furthermore, coadministration with certain drugs can affect the bioavailability of EZM-K. For example, coadministration with gemfibrozil and fenofibrate increased the bioavailability of EZM-K , while coadministration with the bile acid binding agent colestyramine significantly decreased EZM-K oral bioavailability .
Analyse Biochimique
Biochemical Properties
Ezetimibe Ketone interacts with the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1), which plays an essential role in promoting intestinal cholesterol uptake . The major metabolic pathway for this compound consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver .
Cellular Effects
This compound reduces the delivery of intestinal cholesterol to the liver . It has been shown to reduce the levels of total cholesterol, low-density lipoprotein cholesterol (LDL-C), apoprotein B (Apo B), non-high-density lipoprotein cholesterol (non-HDL-C), and triglycerides, and increase high-density lipoprotein cholesterol (HDL-C) in patients with hyperlipidemia .
Molecular Mechanism
This compound exerts its effects at the molecular level by interfering with the intestinal uptake of cholesterol and phytosterols. This is achieved through its distinct mechanism of action involving the sterol transporter NPC1L1 .
Temporal Effects in Laboratory Settings
Following oral administration, this compound is rapidly absorbed and extensively metabolised to the pharmacologically active ezetimibe-glucuronide. Total this compound concentrations reach a maximum 1–2 hours post-administration, followed by enterohepatic recycling and slow elimination .
Metabolic Pathways
The major metabolic pathway for this compound involves glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through its interaction with the sterol transporter NPC1L1 .
Subcellular Localization
The subcellular localization of this compound is primarily within enterocytes of the intestinal villi . This localization is crucial for its role in inhibiting intestinal cholesterol absorption.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La cétone d'ézétimibe est synthétisée en tant que métabolite de l'ézétimibe. La synthèse implique l'oxydation de l'ézétimibe dans des conditions spécifiques pour produire la cétone d'ézétimibe. La réaction nécessite généralement un agent oxydant et des conditions de réaction contrôlées pour assurer la formation sélective de la cétone .
Méthodes de production industrielle
La production industrielle de la cétone d'ézétimibe suit une voie similaire à sa synthèse en laboratoire. Le procédé implique l'oxydation à grande échelle de l'ézétimibe en utilisant des agents oxydants de qualité industrielle et des réacteurs conçus pour maintenir des conditions de réaction optimales. Le produit est ensuite purifié en utilisant des techniques de purification industrielle standard telles que la cristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
La cétone d'ézétimibe subit diverses réactions chimiques, notamment :
Oxydation : Une oxydation supplémentaire peut conduire à la formation de dérivés plus oxydés.
Réduction : Les réactions de réduction peuvent convertir la cétone en son alcool correspondant.
Substitution : Le groupe cétone peut participer à des réactions de substitution nucléophile
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles tels que les amines et les alcools peuvent réagir avec le groupe cétone en conditions acides ou basiques
Principaux produits formés
Oxydation : Dérivés plus oxydés de la cétone d'ézétimibe.
Réduction : Alcools correspondants.
Substitution : Divers dérivés substitués selon le nucléophile utilisé
Applications de la recherche scientifique
La cétone d'ézétimibe a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les réactions d'oxydation et de réduction.
Biologie : Étudié pour son rôle dans le métabolisme du cholestérol et ses effets sur les voies cellulaires.
Médecine : Étudié pour ses effets thérapeutiques potentiels pour réduire le cholestérol et son rôle dans la prévention des maladies cardiovasculaires.
Industrie : Utilisé dans le développement de nouveaux médicaments hypolipidémiants et comme composé de référence en chimie analytique .
Mécanisme d'action
La cétone d'ézétimibe exerce ses effets en inhibant la protéine Niemann-Pick C1-like1 (NPC1L1), qui est impliquée dans l'absorption du cholestérol dans l'intestin grêle. En inhibant cette protéine, la cétone d'ézétimibe réduit l'absorption du cholestérol, ce qui entraîne une baisse du taux de cholestérol dans le sang. De plus, elle active la voie du facteur 2 apparenté au facteur érythroïde nucléaire 2 (Nrf2), qui joue un rôle dans les mécanismes de défense cellulaire contre le stress oxydatif .
Comparaison Avec Des Composés Similaires
Composés similaires
Ézétimibe : Le composé parent de la cétone d'ézétimibe, connu pour son inhibition de l'absorption du cholestérol.
Glucuronide d'ézétimibe : Un métabolite de phase II de l'ézétimibe, formé par glucuronidation.
Autres inhibiteurs de NPC1L1 : Composés qui inhibent la même protéine mais peuvent avoir des structures et des puissances différentes .
Unicité
La cétone d'ézétimibe est unique en raison de son double rôle d'inhibiteur de l'absorption du cholestérol et d'activateur de la voie Nrf2. Cette double fonctionnalité en fait un composé précieux pour la recherche sur le métabolisme du cholestérol et le stress oxydatif .
Propriétés
IUPAC Name |
(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21,23,28H,13-14H2/t21-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPZDXMEEKCJSP-FYYLOGMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430935 | |
Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10430935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191330-56-0 | |
Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191330-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ezetimibe ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191330560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10430935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Azetidinone, 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)-, (3R,4S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EZETIMIBE KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D3ASE5ZPY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What key chemical step was optimized in the synthesis of Ezetimibe in this research?
A1: The research highlights the use of a stereoselective reduction of Ezetimibe-ketone with NaBH4/I2 as a key step in the synthesis of Ezetimibe []. This method is reported to be efficient, scalable, and highly stereoselective, achieving a diastereomeric excess (de) of 99.6% for the desired Ezetimibe isomer.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.